Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. For “Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate”, the molecular structure is not explicitly provided in the available resources .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the available resources . Chemical reactions can vary widely depending on the conditions and the presence of other reactants.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. For “this compound”, these properties are not explicitly provided in the available resources .Scientific Research Applications
Synthesis of Enantiopure Derivatives
A study by Marin et al. (2004) discusses the preparation of tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates starting from Boc-Asp-O(t)Bu and other beta-amino acids. These compounds serve as precursors for the synthesis of cis-4-hydroxy delta-lactams, 4-hydroxypipecolates, and a protected 4-hydroxylysine derivative, showcasing their utility in creating enantiopure compounds which are vital in medicinal chemistry (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).
Intermediate for Biologically Active Compounds
Kong et al. (2016) describe the synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in producing compounds like crizotinib, a therapeutic agent. This demonstrates the chemical's role in developing new drugs and biologically active molecules (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Anticancer Drug Intermediates
Zhang et al. (2018) synthesized Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, highlighting its importance as an intermediate for small molecule anticancer drugs. This underscores the role of the chemical in the synthesis pathway of potential therapeutic agents aimed at cancer treatment (Zhang, Ye, Xu, & Xu, 2018).
Ligands for Asymmetric Catalysis
Imamoto et al. (2012) developed rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups, demonstrating their utility in asymmetric catalysis, particularly in the hydrogenation of functionalized alkenes. These ligands' synthesis and application highlight the chemical's relevance in creating chiral pharmaceutical ingredients, showcasing its versatility in catalysis (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).
Key Intermediates in Synthesis
Wang et al. (2015) synthesized Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, a tyrosine kinase inhibitor used in cancer therapy. This work underscores the importance of such chemicals in the synthesis of complex pharmaceutical agents (Wang, Wang, Tang, & Xu, 2015).
Mechanism of Action
Target of Action
The primary target of Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate is MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) . MenA is an enzyme in the menaquinone (MK) biosynthetic pathway, which is essential for the long-term survival of Mycobacterium tuberculosis (Mtb), the causative organism of tuberculosis (TB) .
Mode of Action
This compound interacts with MenA, inhibiting its function . This interaction disrupts the synthesis of menaquinone, an important carrier molecule within the mycobacterial electron transport chain (ETC) .
Biochemical Pathways
The compound affects the menaquinone biosynthetic pathway, specifically inhibiting the function of MenA . This disruption leads to a decrease in menaquinone, which plays a crucial role in the ETC of Mtb . The ETC is responsible for transferring electrons from electron donors to acceptors, generating a proton motive force used to produce ATP .
Result of Action
The inhibition of MenA by this compound leads to a disruption in the ETC of Mtb . This disruption can lead to a decrease in ATP production, affecting the survival of Mtb . In combination therapy, this compound has shown potent synergy with other ETC-targeting agents, achieving nearly complete sterilization of Mtb within two weeks in vivo .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(16)13-6-4-12(8-14,9-15)5-7-13/h14-15H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOOWUJWXQDZQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.